molecular formula C17H25N3O4S B12484038 1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine

1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B12484038
M. Wt: 367.5 g/mol
InChI Key: VNXZLPUNMNWAEF-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(4-nitrobenzenesulfonyl)piperazine is a complex organic compound with the molecular formula C17H25N3O4S It is characterized by a piperazine ring substituted with a cycloheptyl group and a 4-nitrobenzenesulfonyl group

Properties

IUPAC Name

1-cycloheptyl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-20(22)16-7-9-17(10-8-16)25(23,24)19-13-11-18(12-14-19)15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXZLPUNMNWAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-(4-nitrobenzenesulfonyl)piperazine typically involves the reaction of 1-cycloheptylpiperazine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-(4-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 1-cycloheptyl-4-(4-aminobenzenesulfonyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-cycloheptyl-4-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine: Similar structure but with the nitro group in a different position.

    1-cycloheptyl-4-(4-aminobenzenesulfonyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

1-cycloheptyl-4-(4-nitrobenzenesulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cycloheptyl group and a nitrobenzenesulfonyl group makes it a versatile compound for various applications .

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